4-Ethynyl-1-methyl-1h-indole 4-Ethynyl-1-methyl-1h-indole
Brand Name: Vulcanchem
CAS No.: 959918-24-2
VCID: VC2735542
InChI: InChI=1S/C11H9N/c1-3-9-5-4-6-11-10(9)7-8-12(11)2/h1,4-8H,2H3
SMILES: CN1C=CC2=C(C=CC=C21)C#C
Molecular Formula: C11H9N
Molecular Weight: 155.2 g/mol

4-Ethynyl-1-methyl-1h-indole

CAS No.: 959918-24-2

Cat. No.: VC2735542

Molecular Formula: C11H9N

Molecular Weight: 155.2 g/mol

* For research use only. Not for human or veterinary use.

4-Ethynyl-1-methyl-1h-indole - 959918-24-2

Specification

CAS No. 959918-24-2
Molecular Formula C11H9N
Molecular Weight 155.2 g/mol
IUPAC Name 4-ethynyl-1-methylindole
Standard InChI InChI=1S/C11H9N/c1-3-9-5-4-6-11-10(9)7-8-12(11)2/h1,4-8H,2H3
Standard InChI Key PNZZOZSXJRWAOF-UHFFFAOYSA-N
SMILES CN1C=CC2=C(C=CC=C21)C#C
Canonical SMILES CN1C=CC2=C(C=CC=C21)C#C

Introduction

Physical and Chemical Properties

4-Ethynyl-1-methyl-1H-indole possesses distinct physical and chemical properties that contribute to its utility in chemical research. Table 1 summarizes these properties.

Table 1: Physical and Chemical Properties of 4-Ethynyl-1-methyl-1H-indole

PropertyValueReference
Chemical FormulaC11H9N
Molecular Weight155.2 g/mol
IUPAC Name4-ethynyl-1-methylindole
CAS Number959918-24-2
Standard InChIInChI=1S/C11H9N/c1-3-9-5-4-6-11-10(9)7-8-12(11)2/h1,4-8H,2H3
Physical StateNot specified in literature
Purity (Commercial)Typically ≥95%

The compound features an indole ring system with a methyl group attached to the nitrogen atom (position 1) and an ethynyl group at position 4. The ethynyl group (-C≡CH) provides the molecule with an extended π-electron system, which can be important for intermolecular interactions, particularly π-stacking with aromatic residues in proteins, potentially influencing binding affinities and biological activities.

Biological Activities and Applications

Research indicates that derivatives of 4-ethynyl-1-methyl-1H-indole may exhibit anticancer and antimicrobial properties. The ethynyl group enhances π-stacking interactions with aromatic residues in proteins, suggesting that its mechanism involves modulation of cellular pathways related to these activities.

Indole DerivativeCancer Cell LinesIC50 ValuesReference
Bis-indole derivativesColon (SW-620)39.7 μM
Bis-indole derivativesColon (HCT-15)46.6 μM
Pyrido[3,4-b]indolesVarious human cancer cell linesNot specified
3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-onesLeishmanialUnder investigation

The structural similarity between these compounds and 4-Ethynyl-1-methyl-1H-indole suggests potential anticancer activity that warrants further investigation.

Anti-inflammatory and Antioxidant Properties

Selenium-containing indole derivatives, such as 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole (CMI), have demonstrated significant anti-inflammatory and antioxidant properties. Research has shown that CMI can reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

These findings suggest that modified indole scaffolds, including potentially 4-Ethynyl-1-methyl-1H-indole, may possess similar therapeutic properties that could be valuable in the treatment of mood disorders and inflammatory conditions.

Synthetic Building Block

The ethynyl group in 4-Ethynyl-1-methyl-1H-indole provides a reactive handle for further functionalization, making it a valuable building block for the synthesis of more complex molecules. Recent developments in multicomponent reactions (MCRs) have expanded the synthetic utility of indole derivatives, enabling the construction of polycyclic molecules with significant biological and pharmaceutical potential .

CategoryPrecautions
Personal ProtectionWear protective gloves, clothing, and eye/face protection
VentilationUse only in well-ventilated areas
StorageStore in tightly closed containers in cool, dry, well-ventilated areas away from ignition sources
Incompatible MaterialsStrong oxidizing agents
Hazardous DecompositionMay produce carbon oxides and nitrogen oxides when decomposed

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding the chemical behavior and potential applications of 4-Ethynyl-1-methyl-1H-indole.

Positional Isomers

3-Ethynyl-1-methyl-1H-indole (CAS: 85094-88-8) is a positional isomer with the ethynyl group at position 3 instead of position 4. This compound shares the same molecular formula (C11H9N) and exhibits similar chemical properties . Comparative studies of these isomers could provide valuable insights into the influence of substitution position on biological activity.

Functional Group Variations

Several related compounds with different functional groups at position 4 have been documented:

  • 1-Methyl-1H-indole-4-carboxylic acid (CAS: 90924-06-4): Contains a carboxylic acid group instead of an ethynyl group .

  • 1-Methyl-1H-indole-4-carbaldehyde: Contains an aldehyde group and could potentially serve as a precursor for the synthesis of 4-Ethynyl-1-methyl-1H-indole.

  • 3-Formyl-1-methyl-1H-indole-4-carboxylic acid (CAS: 1019117-17-9): A bifunctional derivative with both formyl and carboxylic acid groups .

Related Heterocycles

4-Ethynyl-1-methyl-1H-pyrazole (CAS: 39806-89-8) represents a different heterocyclic system that shares the ethynyl and N-methyl substituents. While structurally distinct from indoles, comparative studies of these heterocycles could provide insights into the broader applicability of ethynyl-substituted heterocycles in medicinal chemistry .

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